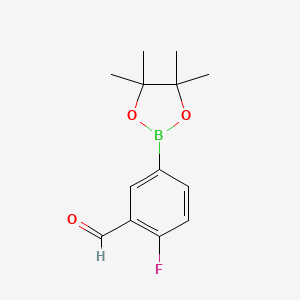

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKWTJBMMUWQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465859 | |

| Record name | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443776-94-1 | |

| Record name | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

- Starting Material: 2-Fluoro-5-bromobenzaldehyde or related halogenated fluorobenzaldehyde derivatives.

- Boron Source: Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

- Catalyst: Palladium complexes such as PdCl2(dppf) (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) or Pd(PPh3)4.

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).

- Solvent: 1,4-Dioxane, sometimes mixed with N,N-dimethylformamide (DMF) or water.

- Temperature: Typically 100 °C.

- Reaction Time: Overnight (approximately 12-16 hours) or shorter under microwave irradiation.

- Atmosphere: Inert (argon or nitrogen) to prevent catalyst degradation.

Representative Experimental Procedure

A typical preparation involves mixing 2-fluoro-5-bromobenzaldehyde (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents) in 1,4-dioxane with a small amount of DMF. The mixture is degassed and then treated with PdCl2(dppf) catalyst (about 10 mol%). The sealed reaction vessel is heated at 100 °C overnight. After cooling, the mixture is filtered through Celite to remove catalyst residues, and the solvent is evaporated. The crude product is purified by flash column chromatography using ethyl acetate/hexanes gradient to isolate the target boronic ester aldehyde with yields typically ranging from 70% to 81%.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the borylation reaction, reducing reaction times to 20-30 minutes at temperatures around 100-120 °C. This method uses similar reagents and catalysts but offers improved efficiency and sometimes higher yields. For example, a microwave-assisted reaction with Pd(PPh3)4 catalyst and potassium carbonate base in 1,4-dioxane/water mixture at 100 °C for 30 minutes yielded the product in moderate yields (up to 38% in some cases, though yields vary depending on substrate and conditions).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Sodium borohydride in methanol, room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base, elevated temperature.

Major Products

Oxidation: 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Reduction: 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing targeted therapies for cancer treatment. The presence of the fluorine atom enhances the compound's biological activity and selectivity towards specific targets in cancer cells.

Case Study: Targeted Cancer Therapies

- Research has demonstrated that derivatives of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be utilized to create potent inhibitors of cancer cell proliferation. For instance, studies involving its application in synthesizing novel inhibitors of the enzyme PI3K have shown promising results in preclinical trials.

Development of Advanced Materials

- The compound's chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances durability and performance.

| Material Type | Application |

|---|---|

| Polymers | Improved mechanical properties |

| Coatings | Enhanced resistance to wear |

Agricultural Chemistry

Role in Agrochemical Formulations

- In agricultural chemistry, this compound is involved in formulating agrochemicals. It contributes to designing more effective pesticides and herbicides that are safer for the environment.

Case Study: Pesticide Development

- A study highlighted its use in developing a new class of herbicides that target specific weed species while minimizing impact on crop plants. The fluorine substituent enhances the herbicide's efficacy by improving its uptake and translocation within plant systems.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects depends on its application. In organic synthesis, the boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. The fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and stability. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Structural and Electronic Comparison of Benzaldehyde Derivatives

Key Findings :

- The para -boronate group in the target compound maximizes conjugation with the aldehyde, improving stability and reactivity compared to meta - or ortho -substituted analogs .

- Electron-withdrawing groups (e.g., F, CF₃) enhance aldehyde electrophilicity, whereas electron-donating groups (e.g., OCH₃) reduce it .

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior performance in Suzuki-Miyaura reactions due to its optimal balance of electronic and steric effects. For example:

- Coupling with aryl halides yields biaryl aldehydes with >85% efficiency under mild conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) .

- In contrast, the 2-methoxy analog requires harsher conditions (e.g., higher temperatures) due to reduced electrophilicity .

- The trifluoromethyl derivative (CAS: N/A) demonstrates enhanced reactivity in carbonylative cross-coupling for synthesizing ketones, leveraging the CF₃ group’s inductive effect .

Solubility and Stability

Table 2: Physicochemical Properties

Key Findings :

- The trifluoromethyl analog’s higher molecular weight correlates with improved solubility in non-polar solvents .

- Steric shielding in the target compound mitigates boronate hydrolysis, unlike the 3-boronate analog .

Biological Activity

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C12H15BFNO4

- Molar Mass : 267.06 g/mol

- CAS Number : 425378-68-3

- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

The biological activity of this compound is largely attributed to its ability to act as a bioisostere for various functional groups in drug design. The presence of the dioxaborolane moiety enhances its interaction with biological targets due to its ability to form stable complexes with metal ions and other biomolecules.

Antibacterial Activity

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit significant antibacterial properties. For instance:

- Study Findings : A derivative of this compound showed moderate activity against multidrug-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL .

Antifungal Activity

The compound's derivatives have also been evaluated for antifungal properties:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 24 | C. albicans | <0.05 |

| 24 | S. cerevisiae | <0.1 |

These results suggest that the compound exhibits potent antifungal activity against resistant strains .

Cytotoxicity and Pharmacokinetics

The cytotoxic effects of the compound were assessed in various cell lines:

- Cell Line Studies : The compound demonstrated acceptable toxicity profiles with IC50 values exceeding 10 μM in non-target cells. This suggests a favorable therapeutic index for potential drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related dioxaborolane compounds found that modifications in the substituent groups significantly impacted their antibacterial potency. The study highlighted that compounds with fluorine substitutions exhibited enhanced activity against resistant bacterial strains due to improved binding affinity to bacterial enzymes involved in resistance mechanisms .

Case Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR analysis of similar compounds, it was observed that the presence of a fluorine atom at specific positions on the aromatic ring increased lipophilicity and cellular uptake, thereby enhancing biological activity against various pathogens .

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves coupling a halogenated benzaldehyde precursor (e.g., 5-bromo-2-fluorobenzaldehyde) with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents like THF or DMF .

- Purification : Silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 10:1) is effective, yielding ~48–76% depending on substituents .

- Critical parameters : Oxygen-free conditions, precise stoichiometry of boronating agents, and controlled reaction temperatures (60–80°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is essential:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~10 ppm) and boronate ester signals (e.g., δ 1.24 ppm for pinacol methyl groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at 441.09 for a related compound) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming regiochemistry and stereoelectronic effects .

Q. What are the primary reactivity patterns of this boronate ester in organic synthesis?

The compound participates in:

- Suzuki-Miyaura cross-coupling : Forms biaryls with aryl halides, facilitated by Pd catalysts .

- Nucleophilic substitution : Fluorine or aldehyde groups can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions .

- Hydrogen peroxide sensing : The boronate ester undergoes rapid deboronation in the presence of H₂O₂, forming phenol derivatives .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this compound?

- Catalyst optimization : Use Buchwald-Hartwig ligands (e.g., SPhos) to enhance catalytic activity .

- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of aryl halides .

- Additives : Phase-transfer catalysts like CTAB (cetyltrimethylammonium bromide) increase interfacial reactivity in biphasic systems .

Q. What role do substituents play in modulating the compound’s reactivity for sensing applications?

- Fluorine’s electronic effects : The electron-withdrawing fluorine enhances boronate ester electrophilicity, accelerating H₂O₂-triggered deboronation .

- Aldehyde functionality : Enables Schiff base formation with amines, creating imine derivatives (e.g., OTBPA) that amplify sensitivity to H₂O₂ vapor (detection limit: 4.1 ppt) .

Q. How can mechanistic studies improve deboronation efficiency for hydrogen peroxide detection?

- Kinetic analysis : Monitor reaction progress via fluorescence quenching or HPLC to identify rate-limiting steps .

- Computational modeling : DFT calculations predict transition states and substituent effects on B-O bond cleavage .

- Solid-state modifications : Immobilize the compound on polymer matrices to enhance vapor-phase reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.